[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
Description
This compound (CAS: 1798791-43-1, MFCD30377287) is a boronate ester featuring a tert-butyl carbamate-protected benzylamine group. Its structure includes a 2-methyl substituent on the benzyl ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multistep syntheses, particularly in pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-[[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13-11-15(20-24-18(5,6)19(7,8)25-20)10-9-14(13)12-21-16(22)23-17(2,3)4/h9-11H,12H2,1-8H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIJGINYQCLVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
- 2-Methyl-4-(bromomethyl)benzyl carbamate or alcohol derivatives as the aromatic precursor.
- Bis(pinacolato)diboron as the boron source.
- Palladium-based catalysts , such as Pd(dppf)Cl2 (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd(PPh3)4.
- Potassium acetate (KOAc) as a base.
- Solvents: Anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF).
- Inert atmosphere: Nitrogen or argon to prevent oxidation.
Synthetic Procedure
The typical synthetic procedure involves a palladium-catalyzed borylation reaction of an aryl halide or triflate precursor with bis(pinacolato)diboron under inert atmosphere. The reaction is conducted at elevated temperatures (80–85 °C) for several hours (4 to 18 h), followed by purification through chromatography.
$$
\text{Ar-Br (or Ar-OTf)} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}, \text{dioxane}, 80^\circ C} \text{Ar-Bpin}
$$
Where Ar represents the 2-methyl-4-substituted benzyl carbamate scaffold.
Example Experimental Conditions and Yields
Purification and Characterization
After completion, the reaction mixture is cooled, filtered to remove catalyst residues, and concentrated. The crude product is purified by silica gel chromatography using a gradient of cyclohexane and ethyl acetate, or hexanes and ethyl acetate. The purified compound is characterized by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm structure.
Alternative Synthetic Approaches
While the Pd-catalyzed borylation is the most common, alternative methods include:
- Direct lithiation and borylation: Lithiation of the methyl-substituted benzyl carbamate followed by quenching with trialkyl borates or boron electrophiles, though this method is less common due to sensitivity of the carbamate group.
- Copper-catalyzed borylation: Emerging methods using copper catalysts for borylation of aryl halides could be adapted but are less documented for this specific substrate.
Reaction Mechanism Insights
The Pd-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with bis(pinacolato)diboron activated by KOAc, and reductive elimination to form the aryl boronate ester. The carbamate group remains intact due to mild conditions.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 2-Methyl-4-(bromomethyl)benzyl carbamate or triflate derivative |
| Boron source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane, DMF |
| Temperature | 80–85 °C |
| Reaction time | 4–18 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Purification | Silica gel chromatography |
| Typical yield | 41–93% (depending on conditions and scale) |
Research Findings and Industrial Relevance
- The reaction conditions have been optimized to maximize yield while preserving the sensitive boronate ester and carbamate functionalities.
- Industrial production often uses continuous flow reactors to scale up the Pd-catalyzed borylation, ensuring consistent quality and minimizing waste.
- The compound serves as a valuable intermediate in organic synthesis, especially for Suzuki-Miyaura cross-coupling reactions to build complex molecules.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce alcohols.
Scientific Research Applications
Overview
The compound [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester (CAS No. 1798791-43-1) is a boron-containing organic compound with significant potential in various scientific research applications. Its unique structure allows it to participate in diverse chemical reactions and applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The boron atom in the compound plays a crucial role in drug design and development. Boron-containing compounds have been shown to exhibit unique biological activities:
- Anticancer Activity : Research indicates that boron compounds can inhibit cancer cell proliferation. The incorporation of the dioxaborolane moiety may enhance the selectivity and effectiveness of anticancer agents by facilitating targeted delivery to tumor cells.
- Neuroprotective Properties : Studies suggest that derivatives of carbamic acids can provide neuroprotection by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules.
- Functionalization of Aromatic Compounds : The tert-butyl carbamate group can be utilized for further functionalization, enabling the synthesis of various derivatives with tailored properties.
Materials Science
The compound can be used in the development of advanced materials:
- Polymer Chemistry : Its reactive groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties and thermal stability.
- Nanomaterials : Research is ongoing into using boron-containing compounds for synthesizing nanomaterials that exhibit unique electronic or optical properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of boron-containing compounds similar to this carbamate ester. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the dioxaborolane structure could enhance efficacy against specific cancer types.
Case Study 2: Organic Synthesis
In a publication in Organic Letters, researchers reported successful use of this compound in a series of cross-coupling reactions, yielding high-purity products with excellent yields. This demonstrates its utility as a versatile building block in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with various molecular targets. In medicinal chemistry, it can act as a boron delivery agent, targeting specific enzymes or receptors. The dioxaborolane ring can form reversible covalent bonds with biological molecules, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Case Studies
- Anti-HIV Drug Synthesis : Boronate esters with Boc protection, similar to the target compound, were utilized in the synthesis of paltusotine (CRN00808), demonstrating their role in constructing nucleoside analogs .
- Antiplasmodial Agents : tert-Butyl carbamate-protected boronates served as intermediates in optimizing imidazopyridazine hits, highlighting their stability under diverse reaction conditions .
Biological Activity
The compound [2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H23BNO3
- CAS Number : Not provided in the search results.
The biological activity of this compound is primarily linked to its interactions with various biological targets. The presence of the dioxaborolane moiety is notable for its potential to engage in boron-mediated interactions with biomolecules.
- Inhibition of Enzymatic Activity : Compounds containing boron have been shown to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may provide therapeutic benefits in conditions such as cancer or metabolic disorders.
- Antimicrobial Activity : Some derivatives of similar structures have exhibited antimicrobial properties. The dioxaborolane group could enhance the compound's ability to penetrate microbial membranes or interfere with essential microbial processes.
Antimalarial Activity
A study focusing on related compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The synthesized compounds exhibited low nanomolar IC50 values, indicating potent activity against both drug-sensitive and multidrug-resistant strains of the parasite. For instance:
| Compound | IC50 (nM) | Cytotoxicity (HepG2) | Therapeutic Index |
|---|---|---|---|
| Compound A | 12 ± 0.69 | 7023 ± 406 | > 584 |
| Compound B | 16 ± 0.92 | 439 | > 27 |
These results suggest that compounds with similar structural features to this compound may also exhibit favorable antimalarial properties while maintaining low cytotoxicity against mammalian cells .
Cancer Research
Research has indicated that some boron-containing compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example:
- In Vivo Studies : In xenograft models of triple-negative breast cancer (TNBC), compounds structurally similar to the target compound showed dose-dependent tumor growth suppression without significant toxicity . This suggests a potential application in cancer therapy.
Case Studies
- Study on Insulin Sensitivity : A lead compound from a related series improved insulin sensitivity in diet-induced obesity mouse models. This underscores the potential metabolic benefits that derivatives of this structure may possess .
- Antimicrobial Properties : A case study involving derivatives indicated promising antimicrobial activity against various pathogens. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the unique structural features of the dioxaborolane .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
Answer:
- Synthetic Route : The compound is typically synthesized via sequential Suzuki-Miyaura coupling and carbamate protection. For example, a similar boronic ester intermediate (tert-butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate) is prepared using 4-bromobenzenethiol as the starting material, followed by palladium-catalyzed borylation .
- Critical Parameters :
- Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) in anhydrous dioxane or THF.
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to stabilize the boronate intermediate.
- Temperature : 80–100°C under inert gas (Ar/N₂) for 12–24 hours.
- Yield Optimization : Lower yields (<50%) are common due to steric hindrance from the tert-butyl carbamate group. Purification via RP-HPLC or silica gel chromatography is recommended .
Q. How is this compound characterized, and what analytical methods resolve structural ambiguities?
Answer:
- Primary Techniques :
- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and boronate (δ ~1.3–1.4 ppm for 12H, singlet). Aromatic protons appear as a multiplet between δ 7.0–8.0 ppm .
- HPLC-MS : ESI-MS in positive ion mode shows [M+H]+ peaks. For example, a related compound (C17H27BN2O4) exhibits m/z 327.2 .
- FT-IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ and B-O vibrations at ~1350 cm⁻¹ .
- Advanced Methods : X-ray crystallography resolves steric clashes between the benzyl carbamate and dioxaborolane groups .
Q. What are the solubility and stability profiles of this compound under standard lab conditions?
Answer:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO, THF) but poorly in water (<0.1 mg/mL). Use sonication for dissolution in aqueous-organic mixtures .
- Stability :
- pH Sensitivity : Degrades in acidic (pH <3) or basic (pH >10) conditions via carbamate hydrolysis.
- Storage : Store at –20°C under argon. Shelf life: 6–12 months in sealed amber vials .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl carbamate group impact Suzuki-Miyaura coupling efficiency?
Answer:
- Steric Hindrance : The bulky tert-butyl group reduces coupling efficiency by ~30–40% compared to non-carbamate analogs. Pre-activation of the boronate with KF (1–2 equiv) improves reactivity .
- Electronic Effects : Electron-withdrawing carbamate destabilizes the boronate intermediate, requiring stronger bases (e.g., Cs₂CO₃) to maintain catalytic turnover .
- Case Study : In a model Suzuki reaction with 4-bromotoluene, yields dropped from 75% (unprotected boronate) to 43% (tert-butyl carbamate analog) under identical conditions .
Q. What strategies mitigate air/moisture sensitivity during handling?
Answer:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for weighing and reactions.
- Stabilizers : Add 2,6-lutidine (1–2 equiv) to scavenge trace acids or moisture .
- Workup : Quench reactions with degassed brine and extract under nitrogen .
Q. How can conflicting NMR data (e.g., splitting patterns) be resolved for this compound?
Answer:
- Dynamic Effects : Rotameric splitting in the tert-butyl group or hindered rotation of the benzyl carbamate may cause unexpected multiplicity. Use variable-temperature NMR (VT-NMR) at 25–60°C to observe coalescence .
- 2D NMR : HSQC and HMBC correlate ambiguous protons with adjacent carbons (e.g., distinguishing benzyl CH₂ from aromatic protons) .
Q. What are the applications of this compound in PROTAC or targeted protein degradation studies?
Answer:
- PROTAC Linkers : The boronic ester serves as a warhead for targeting proteasomal proteins (e.g., WDR5 degraders). The tert-butyl carbamate enhances cell permeability by masking polar amines .
- Case Study : A PROTAC incorporating a similar boronate-carbamate structure achieved DC₅₀ = 50 nM in leukemia cell lines, with 65% degradation efficiency at 24 hours .
Data Contradictions and Troubleshooting
Q. Why do catalytic systems (e.g., Pd sources) yield inconsistent results in coupling reactions?
Answer:
- Catalyst Poisoning : The carbamate group may coordinate Pd, deactivating the catalyst. Switch to PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) for improved stability .
- Ligand Effects : Bulky ligands (e.g., SPhos) outperform PPh₃ in sterically hindered systems.
Q. How to address low reproducibility in biological assays involving this compound?
Answer:
- Purity : Ensure HPLC purity >95% (common impurities: hydrolyzed carbamate or boronic acid).
- Solvent Artifacts : DMSO stock solutions can oxidize the boronate; use fresh aliquots and avoid freeze-thaw cycles .
Methodological Tables
Q. Table 1. Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Borylation | Pd(dppf)Cl₂, KOAc, dioxane, 90°C, 24h | 43% | |
| Carbamate Protection | (Boc)₂O, DMAP, DCM, rt, 12h | 85% |
Q. Table 2. Stability Under Accelerated Degradation Conditions
| Condition | Time (Days) | Degradation (%) |
|---|---|---|
| pH 2 (HCl) | 7 | 98 |
| pH 10 (NaOH) | 7 | 95 |
| 40°C, dry Ar | 30 | <5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
